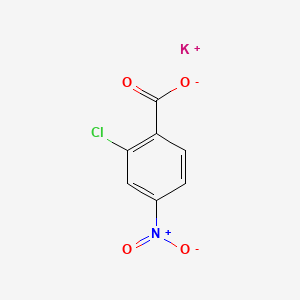

Potassium 2-chloro-4-nitrobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

59639-91-7 |

|---|---|

Molecular Formula |

C7H3ClKNO4 |

Molecular Weight |

239.65 g/mol |

IUPAC Name |

potassium;2-chloro-4-nitrobenzoate |

InChI |

InChI=1S/C7H4ClNO4.K/c8-6-3-4(9(12)13)1-2-5(6)7(10)11;/h1-3H,(H,10,11);/q;+1/p-1 |

InChI Key |

RFOMKRIDPCCWRA-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(=O)[O-].[K+] |

Origin of Product |

United States |

Contextualization Within Nitroaromatic and Halogenated Organic Chemistry

Potassium 2-chloro-4-nitrobenzoate is a member of two important classes of organic compounds: nitroaromatics and halogenated organics. Nitroaromatic compounds, characterized by the presence of one or more nitro groups (—NO₂) attached to an aromatic ring, are known for their diverse applications and reactivity. The nitro group is strongly electron-withdrawing, a property that significantly influences the reactivity of the aromatic ring. fiveable.mewikipedia.org This electron-withdrawing nature makes the aromatic ring susceptible to nucleophilic aromatic substitution, a key reaction in synthetic organic chemistry. wikipedia.orgnumberanalytics.com Nitroaromatics serve as essential precursors in the synthesis of a wide array of products, including dyes, polymers, pesticides, and pharmaceuticals. nih.govnih.gov

Similarly, halogenated organic compounds, which contain at least one halogen atom (fluorine, chlorine, bromine, or iodine), are of immense importance in organic synthesis. numberanalytics.comnumberanalytics.com The introduction of a halogen atom into an organic molecule can dramatically alter its physical, chemical, and biological properties. numberanalytics.com Halogenated compounds are frequently used as intermediates in chemical reactions, as the halogen atom can act as a good leaving group, facilitating the formation of new chemical bonds. mt.com They are integral to the production of numerous pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.commt.comrsc.org

This compound, by incorporating both a chloro and a nitro substituent, combines the reactive characteristics of both these classes, making it a highly useful and versatile reagent in the field of chemical synthesis.

Significance As a Building Block in Complex Molecular Architectures

The true value of potassium 2-chloro-4-nitrobenzoate lies in its role as a foundational element for constructing more intricate molecules. ontosight.ai Its utility as a building block stems from the reactivity of its functional groups, which allow for a variety of chemical transformations. The presence of the chloro and nitro groups on the benzene (B151609) ring activates it for specific types of reactions, enabling chemists to introduce new functional groups and build up molecular complexity.

Research has demonstrated the use of the parent acid, 2-chloro-4-nitrobenzoic acid, as an intermediate in the synthesis of various organic compounds, including medicinal agents. guidechem.comacs.org For instance, it is a precursor in the production of certain pharmaceutical compounds. guidechem.com The potassium salt form, this compound, is typically synthesized from 2-chloro-4-nitrobenzoic acid through a reaction with a potassium source like potassium hydroxide (B78521). ontosight.ai This conversion to the salt can be advantageous for certain applications, potentially influencing solubility and handling properties.

The strategic placement of the chloro and nitro groups provides regiochemical control in subsequent reactions, allowing for the precise construction of target molecules. This level of control is highly desirable in the synthesis of complex pharmaceuticals and other high-value chemicals where specific isomers are required.

Advanced Spectroscopic and Structural Characterization of Potassium 2 Chloro 4 Nitrobenzoate

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, is a powerful tool for identifying the functional groups and elucidating the molecular structure of a compound by probing its molecular vibrations.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. For Potassium 2-chloro-4-nitrobenzoate, the FT-IR spectrum would be expected to display characteristic absorption bands corresponding to its specific functional groups.

Key expected absorptions would include:

Asymmetric and Symmetric Carboxylate Stretching (COO⁻): The most telling feature for the potassium salt would be the absence of the broad O-H stretch (typically found around 2500-3300 cm⁻¹) of the parent carboxylic acid and the appearance of strong bands for the carboxylate anion. The asymmetric stretch (νₐs(COO⁻)) is expected in the 1610-1550 cm⁻¹ region, while the symmetric stretch (νₛ(COO⁻)) would appear in the 1440-1360 cm⁻¹ range.

Nitro Group Stretching (NO₂): Strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group would be prominent, typically found near 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹, respectively.

Aromatic C-H and C=C Stretching: The spectrum would show multiple bands for the aromatic ring, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1625-1430 cm⁻¹ region.

C-Cl Stretching: A band corresponding to the C-Cl stretch is expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light. Vibrations that result in a change in molecular polarizability are Raman active.

For this compound, a Raman spectrum would help in identifying:

Symmetric vibrations and non-polar bonds: Raman spectroscopy is particularly sensitive to symmetric vibrations and bonds between identical atoms. The symmetric stretch of the nitro group and the breathing modes of the aromatic ring would be expected to produce strong Raman signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR for Aromatic and Aliphatic Protons

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the aromatic region of the ¹H NMR spectrum would be of primary interest.

Aromatic Protons: The benzene (B151609) ring has three protons. Due to the electron-withdrawing effects of the chloro and nitro groups, these protons would be expected to resonate at downfield chemical shifts (likely in the δ 7.5-8.5 ppm range). Their splitting pattern (e.g., doublet, doublet of doublets) and coupling constants (J-values) would reveal their relative positions on the ring. The proton ortho to the nitro group would likely be the most downfield.

Carbon (¹³C) NMR for Carbon Skeleton Analysis

¹³C NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom gives a distinct signal.

Expected Signals: A ¹³C NMR spectrum of this compound would show seven distinct signals: one for the carboxylate carbon and six for the aromatic carbons.

Chemical Shifts:

The carboxylate carbon (COO⁻) would appear significantly downfield, typically in the range of δ 170-185 ppm.

The aromatic carbons would resonate in the δ 120-150 ppm region. The carbons directly attached to the electron-withdrawing nitro (C-NO₂) and chloro (C-Cl) groups, as well as the carboxylate group (C-COO⁻), would have their chemical shifts significantly influenced.

Two-Dimensional NMR Techniques for Structural Confirmation

While one-dimensional NMR provides essential data, 2D NMR techniques would be required for unambiguous assignment of all proton and carbon signals and to confirm the substitution pattern on the aromatic ring.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between protons that are spin-spin coupled, confirming which protons are adjacent on the aromatic ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and probing the structure of ions in the gas phase. For this compound, this analysis confirms the mass of the intact salt and provides insight into the stability and fragmentation pathways of its constituent anion.

The molecular weight of this compound is 239.65 g/mol . In a mass spectrometer, the compound would primarily be analyzed by observing the 2-chloro-4-nitrobenzoate anion. The parent acid, 2-chloro-4-nitrobenzoic acid, has a molecular weight of approximately 201.56 g/mol . sigmaaldrich.comsolubilityofthings.com The corresponding anion, [C₇H₃ClNO₄]⁻, has a calculated exact mass of 199.975 Da.

Table 1: Molecular and Ionic Mass Data for this compound

| Species | Formula | Mass Type | Value (Da) |

|---|---|---|---|

| This compound | C₇H₃ClKNO₄ | Molecular Weight | 239.65 |

| 2-chloro-4-nitrobenzoate anion | [C₇H₃ClNO₄]⁻ | Exact Mass | 199.975 |

X-ray Diffraction Studies

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement within a crystalline solid. It encompasses both single-crystal and powder XRD techniques, which together provide a complete picture of the compound's crystal structure and bulk purity.

While a published crystal structure for this compound is not available in open-access crystallographic databases, the principles of its structural analysis can be thoroughly understood by examining its parent compound, 2-chloro-4-nitrobenzoic acid (2c4n) , which has been extensively studied. rsc.orgrsc.org

Single-crystal X-ray diffraction provides the precise coordinates of each atom in a crystal lattice, allowing for the unambiguous determination of its molecular structure, bond lengths, bond angles, and intermolecular interactions. jove.comub.edu

Studies on the parent compound, 2-chloro-4-nitrobenzoic acid, have revealed that it is polymorphic, meaning it can crystallize in more than one distinct crystal structure. rsc.orgnih.gov Two polymorphs, known as modification I and modification II, have been identified and structurally characterized. The determination of the crystal system and space group is the first step in structure solution. For instance, one of the molecular salts of 2c4n was found to crystallize in a triclinic system with the space group P-1. acs.org Another study on a different salt reported an orthorhombic crystal system with the space group Pbca. acs.org These parameters define the symmetry and the repeating unit (unit cell) of the crystal.

Table 2: Illustrative Crystallographic Data for a Polymorph of 2-chloro-4-nitrobenzoic acid (2c4n) Note: This data is for the parent acid and serves as an example of the parameters determined in a single-crystal XRD study.

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | Value |

| β (°) | Value |

| γ (°) | Value |

| Volume (ų) | Value |

| Z | Value |

(Specific cell parameter values vary between polymorphs and solvates and are omitted here to avoid misrepresentation for a single form.)

In the solid state, molecules are held together by a network of intermolecular forces. In the crystal structures of 2-chloro-4-nitrobenzoic acid, the most prominent interaction is the formation of a hydrogen-bonded dimer. rsc.orgescholarship.org The carboxylic acid groups of two separate molecules interact via strong O-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. rsc.org

In the case of This compound , this hydrogen-bonded dimer would not be present. Instead, the primary interaction would be the strong ionic bond between the positively charged potassium ion (K⁺) and the negatively charged carboxylate group (-COO⁻). The crystal structure would be organized around this ionic interaction, with additional stabilization likely provided by weaker C-H···O interactions and potentially π-π stacking between the aromatic rings. acs.orgrsc.org The analysis of related molecular salts of 2c4n has shown the importance of various hydrogen bonds and halogen bonds in stabilizing the crystal lattice. acs.org

Crystal packing describes how the individual molecules or ion pairs are arranged in three-dimensional space. For the parent 2-chloro-4-nitrobenzoic acid, the hydrogen-bonded dimers are further arranged into layers or more complex three-dimensional architectures, often stabilized by π-π stacking interactions between the nitro-substituted benzene rings. rsc.org The specific packing arrangement dictates the density and other physical properties of the crystal. For the potassium salt, the packing would be a lattice of alternating potassium cations and 2-chloro-4-nitrobenzoate anions, arranged to maximize electrostatic attraction and packing efficiency.

Powder X-ray diffraction (PXRD) is a powerful technique used to identify crystalline phases and assess the purity of a bulk sample. libretexts.orgcarleton.edu Unlike single-crystal XRD, which analyzes one perfect crystal, PXRD averages over a large number of randomly oriented crystallites in a finely ground powder. jove.com

The result is a characteristic diffraction pattern, or "fingerprint," which is unique to a specific crystalline compound. jove.com For this compound, an experimental PXRD pattern would be recorded and compared against a reference pattern. This reference can be obtained from a database if available, or it can be calculated directly from single-crystal XRD data. researchgate.netresearchgate.net The agreement between the experimental and calculated patterns confirms the identity and crystalline phase of the bulk material. researchgate.net Furthermore, the absence of peaks from known starting materials or potential impurities in the pattern is a strong indicator of the sample's high purity. jove.com This makes PXRD an indispensable tool for quality control in the synthesis of crystalline materials.

Single-Crystal X-ray Diffraction for Crystal Structure Determination

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores, which are functional groups responsible for the absorption.

In the case of this compound, the primary chromophore is the substituted benzene ring containing a nitro group (-NO₂) and a chloro group (-Cl) attached to the aromatic system, along with the carboxylate group (-COO⁻K⁺). The electronic spectrum of such a compound is expected to be dominated by π → π* and n → π* transitions.

π → π transitions:* These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. They are typically characterized by high molar absorptivity (ε) values and are common in aromatic and other unsaturated systems.

n → π transitions:* These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as those on the oxygen atoms of the nitro and carboxylate groups, to an antibonding π* orbital. These transitions are generally of lower energy (occur at longer wavelengths) and have a significantly lower molar absorptivity compared to π → π* transitions.

The UV-Vis spectral data for 2-chloro-4-nitrobenzenamine shows distinct absorption bands that can be attributed to the electronic transitions within the molecule.

Table 1: UV-Vis Spectral Data for 2-chloro-4-nitrobenzenamine

| Wavelength (λmax) (nm) | Log ε | Probable Assignment |

|---|---|---|

| ~250 | 4.2 | π → π* |

| ~380 | 3.5 | n → π* |

Data is representative and based on the spectrum of 2-chloro-4-nitrobenzenamine. The exact values for this compound may vary.

Based on this data, the intense absorption band observed around 250 nm is likely due to a π → π* transition within the aromatic ring. The less intense band at a longer wavelength, around 380 nm, can be attributed to an n → π* transition, likely involving the non-bonding electrons of the nitro group. The presence of the chloro and nitro substituents on the benzene ring influences the energy levels of the molecular orbitals, thus affecting the exact wavelengths of these transitions.

Photoluminescence Studies (if applicable, based on related compounds)

Photoluminescence is the emission of light from a substance that has absorbed light energy. It encompasses two main phenomena: fluorescence (rapid emission from a singlet excited state) and phosphorescence (slower emission from a triplet excited state). The potential for a compound to exhibit photoluminescence is intrinsically linked to its electronic structure and the various de-excitation pathways available to an excited molecule.

For many nitroaromatic compounds, including derivatives of nitrobenzoic acid, fluorescence is often weak or entirely absent. This phenomenon is primarily due to efficient non-radiative decay pathways that compete with fluorescence. The electron-withdrawing nature of the nitro group plays a crucial role in this process.

Research on various nitroaromatic compounds has demonstrated that they can act as effective fluorescence quenchers. rsc.orgmdpi.comnih.govwestmont.edu Quenching refers to any process that decreases the fluorescence intensity of a given substance. In the context of nitroaromatics, this quenching is often attributed to a process called photoinduced electron transfer (PET). mdpi.com When a neighboring fluorophore is excited, the electron-deficient nitroaromatic compound can accept an electron from the excited fluorophore, leading to a non-emissive state and thus quenching the fluorescence.

Given this well-documented behavior of nitroaromatic compounds, it is highly probable that this compound would not be a significant photoluminescent species in solution. The presence of the nitro group is expected to provide a rapid non-radiative decay channel for any excited states, effectively preventing the emission of light. Instead, it is more likely to act as a quencher of fluorescence when in the presence of other fluorescent molecules.

Studies on related triphenylamine (B166846) carboxylic acids have shown that they exhibit fluorescence quenching in the presence of nitroaromatic compounds. nih.gov Similarly, polyaniline-Ag composites have been used as fluorophores for the detection of nitroaromatic compounds like dinitrobenzene through fluorescence quenching. mdpi.com These findings support the general principle that the nitro functionality is a key driver for the lack of intrinsic fluorescence and the quenching capability of this class of compounds. Therefore, while direct photoluminescence studies on this compound are not widely reported, the extensive literature on related compounds strongly suggests it would be non-fluorescent.

Computational and Theoretical Investigations of Potassium 2 Chloro 4 Nitrobenzoate

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and geometric characteristics of the 2-chloro-4-nitrobenzoate anion. These methods solve approximations of the Schrödinger equation to determine the molecule's energetic and electronic properties.

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to predict the most stable three-dimensional arrangement of atoms (the optimized geometry) and the distribution of electrons within the molecule.

For the 2-chloro-4-nitrobenzoate anion, DFT calculations, often using hybrid functionals like B3LYP combined with basis sets such as 6-311G or cc-pVDZ, are employed to determine optimized bond lengths, bond angles, and dihedral angles. ijcrr.com These calculations reveal a planar aromatic ring, with the carboxylate (-COO⁻) and nitro (-NO₂) groups attached. The precise orientation of these functional groups relative to the ring is crucial for understanding intermolecular interactions. Theoretical studies on related copper(II) complexes containing the 2-chloro-4-nitrobenzoate ligand have shown that the disorientation of the nitro group from the mean plane of the benzene (B151609) ring can influence the coordination nature of the entire complex. rsc.org

Table 1: Selected Optimized Geometrical Parameters of the 2-chloro-4-nitrobenzoate Anion (Illustrative) This table presents typical parameters that would be obtained from a DFT calculation. Actual values may vary based on the specific level of theory and basis set used.

HOMO-LUMO Energy Gap Analysis and Charge Transfer Interactions

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. wikipedia.orgresearchgate.net

A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating higher chemical reactivity. wikipedia.org For the 2-chloro-4-nitrobenzoate anion, the electron-withdrawing nature of the nitro and chloro groups, combined with the electron-donating character of the carboxylate group, leads to significant intramolecular charge transfer, which can be visualized through the plots of the HOMO and LUMO. researchgate.net Calculations on related compounds show that such charge transfer is a key feature. researchgate.net Global reactivity descriptors, such as chemical potential, hardness, and electrophilicity index, can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity. researchgate.net

Table 2: Calculated Frontier Orbital Energies and Global Reactivity Descriptors (Illustrative) This table shows representative data that would be calculated for the 2-chloro-4-nitrobenzoate anion based on DFT methods.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic frequencies corresponding to the fundamental modes of vibration, researchers can assign specific spectral bands to the motions of atoms within the molecule, such as C-H stretching, C=C ring vibrations, or NO₂ symmetric and asymmetric stretching. ijcrr.comscirp.org

Studies on 2-chloro-4-nitrobenzoic acid and similar molecules like 2-chloro-4-nitrotoluene (B140621) demonstrate this approach. ijcrr.comresearchgate.net DFT calculations are used to compute the vibrational frequencies and intensities. researchgate.net Since theoretical calculations are typically performed on a single molecule in the gas phase and assume harmonic motion, the calculated frequencies often systematically deviate from experimental spectra recorded in the solid state. To improve agreement, the calculated frequencies are uniformly scaled using empirical scale factors. A detailed comparison between the scaled theoretical frequencies and the experimental ones allows for a definitive assignment of the observed spectral bands. researchgate.netresearchgate.netresearchgate.net

Table 3: Comparison of Key Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 2-chloro-4-nitrobenzoate (Illustrative) Based on data for 2-chloro-4-nitrobenzoic acid and related compounds. ijcrr.comscirp.org

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

While quantum chemical calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, including their conformational changes and interactions with a solvent. nih.gov MD simulations model the movements of atoms over time by applying the laws of classical mechanics, using force fields to describe the potential energy of the system. nih.gov

For potassium 2-chloro-4-nitrobenzoate, MD simulations could be used to explore several key areas:

Conformational Dynamics: To analyze the rotational freedom of the carboxylate and nitro groups relative to the benzene ring and determine the most populated conformations in solution.

Solvation Structure: To investigate how water molecules arrange around the 2-chloro-4-nitrobenzoate anion and the potassium cation. This is achieved by calculating radial distribution functions (RDFs) between the ions and water molecules, which reveal the structure of the hydration shells.

Ion Pairing: To study the formation and dynamics of contact ion pairs (CIPs) and solvent-separated ion pairs (SSIPs) between the K⁺ cation and the 2-chloro-4-nitrobenzoate anion in solution. MD simulations on potassium chloride solutions have provided detailed insights into ion clustering and dynamics, a methodology directly applicable here. nih.govrsc.orgresearchgate.netrsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding human health endpoints)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their physical, chemical, or biological activities. nih.govrsc.org For environmental applications, QSAR can predict properties like toxicity to aquatic organisms, biodegradability, or herbicidal activity, thereby reducing the need for extensive experimental testing. nih.govnih.gov

A QSAR model for a series of substituted nitrobenzoates, including the 2-chloro-4-nitro derivative, would typically involve the following steps:

Data Set Compilation: Gathering experimental data for a specific endpoint (e.g., inhibition of algal growth) for a diverse set of related compounds.

Descriptor Calculation: Using the computationally optimized structures (from DFT), a large number of numerical parameters, or "molecular descriptors," are calculated. These can include electronic descriptors (e.g., HOMO/LUMO energies, Mulliken charges), steric descriptors (e.g., molecular volume), and topological descriptors (e.g., connectivity indices).

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation linking a subset of the most relevant descriptors to the observed activity. mdpi.com

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure its reliability. nih.gov

While no specific QSAR models focused solely on this compound were identified, numerous QSAR studies exist for nitroaromatic compounds, demonstrating the feasibility and utility of this approach for predicting their environmental effects. nih.govmdpi.com

Applications in Advanced Materials and Chemical Synthesis

Potential in Materials Science

The electronic characteristics of the 2-chloro-4-nitrobenzoate structure, particularly the presence of the electron-accepting nitro group, suggest its potential as a precursor for advanced materials, including those with non-linear optical properties and the ability to form charge-transfer complexes.

Non-linear optical (NLO) materials are crucial for applications in laser technology, optical computing, and telecommunications. eksmaoptics.com Organic and semi-organic materials are of particular interest due to their potentially high NLO coefficients. researchgate.net Compounds containing electron donor and acceptor groups linked by a π-conjugated system often exhibit NLO properties.

Salts derived from 2-chloro-4-nitrobenzoic acid fit this structural motif. Research has been conducted on compounds like Morpholinium 2-chloro-4-nitrobenzoate (M2C4N) and Pyrrolidin-1-ium 2-chloro-4-nitrobenzoate (PCNCN), which have been investigated as second and third-order NLO materials, respectively. researchgate.net The studies on these materials, grown as single crystals, indicate they are phase-matchable and could be suitable for device fabrication. researchgate.net Similarly, other potassium salts of nitro-substituted aromatic compounds, such as potassium p-nitrophenolate and potassium 3,5-dinitrobenzoate, have also been grown and characterized as promising NLO crystals. researchgate.net

Table 2: NLO Materials Derived from or Related to 2-Chloro-4-nitrobenzoic Acid

| Compound Name | Crystal System | NLO Order | Key Finding |

|---|---|---|---|

| Morpholinium 2-chloro-4-nitrobenzoate (M2C4N) | Chiral | Second-Order | A phase-matchable NLO crystal suitable for device fabrication. researchgate.net |

| Pyrrolidin-1-ium 2-chloro-4-nitrobenzoate (PCNCN) | Monoclinic | Third-Order | High third-order nonlinear optical susceptibility observed. researchgate.net |

| Potassium p-nitrophenolate dihydrate | Not specified | Second-Order | A semiorganic NLO crystal with high efficiency. researchgate.net |

This interactive table summarizes research findings on NLO materials related to the target compound.

Charge-transfer (CT) complexes consist of an electron donor and an electron acceptor molecule. Nitroaromatic compounds, like 2-chloro-4-nitrobenzoate, are effective π-electron acceptors due to the strong electron-withdrawing nature of the nitro group. nih.govsciencemadness.org

When mixed with electron-rich aromatic donors, such as anilides or aromatic amines, they can form colored CT complexes. nih.govsciencemadness.org The formation of these complexes is often of the n-π* and π-π* type. nih.gov Studies on similar molecules, like 3,5-dinitrobenzoic acid, have demonstrated their ability to form stable 1:1 charge-transfer complexes with various anilide derivatives. nih.gov The formation of such complexes with derivatives of 2-chloro-4-nitrobenzoic acid is therefore highly probable and represents an area of interest for developing new materials with specific electronic and optical properties.

Applications in Dye and Pigment Production

A significant industrial application of 2-chloro-4-nitrobenzoic acid and its derivatives is in the synthesis of dyes and pigments. ontosight.aisolubilityofthings.com The compound serves as a crucial intermediate, which, after chemical modification, becomes part of a larger dye molecule. guidechem.com

The typical synthesis route involves the reduction of the nitro group to an amine (-NH2). This resulting aromatic amine is a key component for producing azo dyes, a large and important class of colored compounds. The synthesis involves a diazotization reaction, where the amine group is converted into a diazonium salt, which is then coupled with another aromatic compound (a coupling component) to form the final azo dye structure (-N=N-). youtube.comresearchgate.net The specific substituents on the aromatic rings, originating from intermediates like 2-chloro-4-nitrobenzoic acid, influence the final color and properties of the dye. nih.gov

Use in Agrochemical Development (as an intermediate)

Potassium 2-chloro-4-nitrobenzoate, and its parent acid 2-chloro-4-nitrobenzoic acid, are recognized as important intermediates in the chemical synthesis of agrochemicals. chemimpex.comepa.gov The molecular structure of these compounds provides a versatile scaffold for building more complex molecules, particularly herbicides. chemimpex.com While specific, direct synthetic routes from this compound to a final, named pesticide are not extensively detailed in public literature, the role of the broader class of chloronitrobenzoic acids in producing herbicidal compounds is well-documented.

Research and patent literature demonstrate that derivatives of chloronitrobenzoic acid are crucial starting materials. For instance, the related compound 2-chloro-4-fluoro-5-nitrobenzoic acid is a key intermediate in the manufacture of the herbicide saflufenacil. google.compatsnap.com Similarly, a European patent outlines a process for preparing 2-(chloro, bromo, or nitro)-4-(alkylsulfonyl)benzoic acids, which are themselves intermediates for certain cyclohexanedione herbicides. googleapis.com The synthesis of these complex herbicides often begins with simpler, functionalized benzene (B151609) rings like that found in 2-chloro-4-nitrobenzoic acid.

The typical synthetic pathway involves converting the benzoic acid group into a more reactive form, such as an acyl chloride. googleapis.comguidechem.com This is often achieved by reacting the acid with an agent like thionyl chloride. guidechem.com The resulting acyl chloride is then reacted with other molecules to build the final herbicide structure. googleapis.com As a stable, solid salt, this compound serves as a convenient and reliable starting material for these processes. It can be easily converted into the free acid or other required derivatives within a synthetic sequence. The presence of the chloro and nitro groups on the aromatic ring influences the reactivity and allows for further chemical modifications, making it a valuable building block for the agrochemical industry. epa.gov

Analytical Chemistry Standards and Calibrants

In the field of analytical chemistry, the purity and stability of a compound are paramount for its use as a standard. This compound is supplied by chemical manufacturers as a high-purity solid, often with an assay of 98% or greater, making it suitable for use as an analytical reagent. sagechem.comsigmaaldrich.cn While it may not be as universally recognized as primary standards like potassium dichromate, its properties lend it to applications as a laboratory or secondary standard. sigmaaldrich.com

Certified Reference Materials (CRMs) and pharmaceutical secondary standards, such as those available for compounds like potassium chloride and potassium bromate, are used for a variety of critical analytical tasks. sigmaaldrich.comcpachem.com These include the calibration of analytical instruments, the validation of new analytical methods, and as quality control checks to ensure the accuracy of routine analyses. sigmaaldrich.comroyalsocietypublishing.org Such standards are essential for techniques like High-Performance Liquid Chromatography (HPLC), gas chromatography (GC), and redox titrations. sigmaaldrich.comsigmaaldrich.com

Given its stable, solid form and well-defined molecular weight (239.65 g/mol ), this compound can function effectively in similar roles. echemi.com It can be used to prepare standard solutions of a known concentration, which are then used to create calibration curves for quantifying the compound or related substances in a sample. Its distinct chemical structure, featuring a chromophore (the nitroaromatic system), makes it detectable by UV-Vis spectroscopy, a common detection method used in HPLC. This allows it to serve as a reference marker in chromatographic separations or as a standard for quantitative analysis.

Table of Physicochemical Properties

| Property | Value | Source |

| CAS Number | 59639-91-7 | echemi.com |

| Molecular Formula | C₇H₃ClKNO₄ | sagechem.comechemi.com |

| Molecular Weight | 239.65 g/mol | echemi.com |

| EC Number | 261-830-9 | echemi.com |

| Boiling Point | 362.2°C | echemi.com |

| Flash Point | 172.8°C | echemi.com |

Comparative Studies with Analogues and Derivatives of 2 Chloro 4 Nitrobenzoate

Structure-Reactivity Relationships within Halogenated Nitrobenzoates

The reactivity of the aromatic ring in halogenated nitrobenzoates is primarily governed by the interplay of electronic effects from the halogen, the nitro group, and the carboxylate group.

Inductive vs. Resonance Effects : Halogens exert a dual electronic influence: a deactivating electron-withdrawing inductive effect due to their high electronegativity and a weaker, electron-donating resonance effect from their lone pairs. nih.gov While the inductive effect is stronger, making the ring less reactive towards electrophilic substitution than benzene (B151609), the resonance effect directs incoming electrophiles to the ortho and para positions. nih.gov

Influence of the Nitro Group : The nitro (-NO₂) group is a powerful deactivating group due to both strong inductive and resonance electron-withdrawing effects. researchgate.net This significantly reduces the electron density of the aromatic ring, making it much less susceptible to electrophilic attack. The nitro group is a strong meta-director.

| -COOH | Electron-withdrawing | Electron-withdrawing | Deactivating | Meta |

Influence of Positional Isomerism on Chemical Behavior

Positional isomers are compounds with the same molecular formula but different substituent positions on the aromatic ring. chemspider.comsolubilityofthings.com These structural differences lead to distinct chemical behaviors, particularly evident in their synthesis and reactivity.

The synthesis of a specific chloronitrobenzoic acid isomer requires careful selection of the starting material and reaction sequence. For example, synthesizing 4-chloro-2-nitrobenzoic acid often starts with o-nitrotoluene, which is then chlorinated. chemicalbook.com The methyl group is an ortho, para-director, and since the para position is sterically favored, chlorination occurs at the position opposite the methyl group. Subsequent oxidation of the methyl group yields the desired acid. chemicalbook.com

In contrast, the synthesis of 2-chloro-5-nitrobenzoic acid starts with o-chlorobenzoic acid. researchgate.net Nitration of this compound yields a mixture of isomers, primarily 2-chloro-5-nitrobenzoic acid and 2-chloro-3-nitrobenzoic acid, because the carboxylic acid group is a meta-director. researchgate.net These isomers must then be separated.

The different positions of the electron-withdrawing groups also affect the acidity of the carboxylic acid and the reactivity of the ring towards nucleophiles. The precise arrangement of the chloro and nitro groups relative to the carboxylate function is critical for the molecule's interaction with biological targets or its utility as a synthetic intermediate.

Interactive Table: Comparison of Chloronitrobenzoic Acid Isomers

| Compound Name | Molecular Formula | Position of -Cl | Position of -NO₂ | Position of -COOH | Key Synthesis Precursor |

|---|---|---|---|---|---|

| 2-Chloro-4-nitrobenzoic acid | C₇H₄ClNO₄ | 2 | 4 | 1 | 2-Chloro-4-nitrotoluene (B140621) |

| 4-Chloro-2-nitrobenzoic acid | C₇H₄ClNO₄ | 4 | 2 | 1 | 2-Nitrotoluene chemicalbook.com |

| 2-Chloro-5-nitrobenzoic acid | C₇H₄ClNO₄ | 2 | 5 | 1 | o-Chlorobenzoic acid researchgate.net |

| 2-Chloro-3-nitrobenzoic acid | C₇H₄ClNO₄ | 2 | 3 | 1 | o-Chlorobenzoic acid researchgate.net |

Comparison with Alkali Metal Salts of 2-chloro-4-nitrobenzoic Acid

The properties of the salt are influenced by the alkali metal cation (Li⁺, Na⁺, K⁺). Potassium 2-chloro-4-nitrobenzoate is formed by the reaction of 2-chloro-4-nitrobenzoic acid with a potassium source, such as potassium hydroxide (B78521). The formation of the salt significantly increases its water solubility compared to the parent acid, which is only sparingly soluble in water.

Studies on alkali metal nitrobenzoates show that the nature of the cation affects the molecule's geometry, dipole moment, and stability.

Dipole Moment : For p-nitrobenzoates, the calculated dipole moment increases significantly from the acid to the salts, and it increases down the group from Li⁺ to Na⁺ to K⁺. This suggests a greater charge separation and ionic character in the potassium salt.

Aromaticity : The formation of alkali metal salts generally leads to a higher aromaticity of the benzene ring compared to the free acid.

Solubility : While specific data for 2-chloro-4-nitrobenzoates is sparse, the general trend for salts is that potassium salts are often more soluble than their sodium or lithium counterparts, although exceptions exist.

Interactive Table: Comparative Properties of Alkali Metal p-Nitrobenzoates

| Compound | Dipole Moment (Debye) | Total Energy (Hartree) | Comment |

|---|---|---|---|

| p-Nitrobenzoic Acid | 3.770 | -625.5 | Reference free acid |

| Lithium p-nitrobenzoate | 8.705 | -632.5 | Significant increase in polarity |

| Sodium p-nitrobenzoate | 11.659 | -787.3 | Higher dipole moment than Li salt |

| Potassium p-nitrobenzoate | 13.471 | -1224.9 | Highest dipole moment in the series |

Data from computational studies on p-nitrobenzoates, illustrating trends applicable to substituted analogues.

Studies on Related Esters and Amides of 2-chloro-4-nitrobenzoic Acid

The carboxylate group of 2-chloro-4-nitrobenzoic acid can be readily converted into esters and amides, creating a wide range of derivatives with diverse applications.

Esters : Methyl 2-chloro-4-nitrobenzoate is a common derivative, synthesized by the esterification of the parent acid. It serves as an intermediate in organic synthesis. For example, it can undergo fluorodenitration to yield methyl 4-chloro-2-fluorobenzoate. Esters like (4-bromo-3-methylphenyl) 2-chloro-4-nitrobenzoate have also been synthesized.

Amides : A variety of N-alkyl/aryl amides have been synthesized from 2-chloro-4-nitrobenzoic acid, often via an acyl chloride intermediate. For instance, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized and characterized using IR and NMR spectroscopy. The spectral data confirmed the presence of characteristic functional groups, such as N-H and C=O stretches for the amide bond and asymmetric/symmetric stretches for the SO₂ and NO₂ groups.

These derivatization studies are crucial for developing new molecules with specific properties, including potential biological activities.

Interactive Table: Examples of Esters and Amides of 2-chloro-4-nitrobenzoic Acid

| Compound Name | Derivative Type | Formula | Melting Point (°C) | Key Feature/Use |

|---|---|---|---|---|

| Methyl 2-chloro-4-nitrobenzoate | Ester | C₈H₆ClNO₄ | 77-78 | Organic synthesis intermediate |

| Methyl 4-chloro-2-nitrobenzoate | Ester (Isomer) | C₈H₆ClNO₄ | 43-45 | Intermediate for fluorodenitration |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(phenyl)-4-nitrobenzamide | Amide | C₁₉H₁₃Cl₂N₃O₅S | N/A | Synthesized for antidiabetic studies |

| (4-Bromo-3-methylphenyl) 2-chloro-4-nitrobenzoate | Ester | C₁₄H₉BrClNO₄ | N/A | Example of a more complex ester derivative |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-chloro-4-nitrobenzoic acid |

| 4-chloro-2-nitrobenzoic acid |

| 2-chloro-5-nitrobenzoic acid |

| 2-chloro-3-nitrobenzoic acid |

| Lithium 2-chloro-4-nitrobenzoate |

| Sodium 2-chloro-4-nitrobenzoate |

| Methyl 2-chloro-4-nitrobenzoate |

| (4-Bromo-3-methylphenyl) 2-chloro-4-nitrobenzoate |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide |

| o-nitrotoluene |

| o-chlorobenzoic acid |

| p-Nitrobenzoic Acid |

| Lithium p-nitrobenzoate |

| Sodium p-nitrobenzoate |

| Potassium p-nitrobenzoate |

| Methyl 4-chloro-2-nitrobenzoate |

| Methyl 4-chloro-2-fluorobenzoate |

Conclusion and Future Research Directions

Summary of Current Understanding of Potassium 2-chloro-4-nitrobenzoate Chemistry

This compound, with the molecular formula C₇H₃ClNO₄K, is the potassium salt of 2-chloro-4-nitrobenzoic acid. ontosight.ainih.gov Its chemistry is largely defined by the electron-withdrawing properties of the chloro and nitro substituents on the benzene (B151609) ring, which enhance the acidity of the parent carboxylic acid compared to benzoic acid. ontosight.aiguidechem.com The formation of the potassium salt typically involves a straightforward neutralization reaction of 2-chloro-4-nitrobenzoic acid with a potassium base like potassium hydroxide (B78521). ontosight.ai

The reactivity of the 2-chloro-4-nitrobenzoate anion is characterized by the functional groups present. The nitro group is susceptible to reduction to an amino group, while the chloro group can be displaced through nucleophilic aromatic substitution reactions, although the conditions required for this can be harsh. The carboxylate group can participate in esterification or amidation reactions, typically after conversion to a more reactive derivative like an acyl chloride. guidechem.com The parent acid, 2-chloro-4-nitrobenzoic acid, is a key intermediate in the synthesis of various organic molecules, including dyes, agrochemicals, and pharmaceuticals. solubilityofthings.comchemimpex.com For instance, it is used in the production of some anti-inflammatory and analgesic drugs. chemimpex.com The potassium salt form often offers advantages in terms of stability, crystallinity, and solubility in water compared to its parent acid. thieme.com

Identification of Research Gaps and Challenges

While the basic synthesis and reactivity of this compound and its parent acid are established, several research gaps remain. A significant challenge in the broader field of nitroaromatic compounds is the development of structure-activity relationship (SAR) models that are universally applicable. researchgate.net Current models are often limited to specific subsets of related compounds, which hinders their use for broad screening and toxicity prediction. researchgate.net

Furthermore, there is a lack of in-depth studies on the specific catalytic systems that could enhance the selective transformation of the functional groups on the 2-chloro-4-nitrobenzoate ring. For instance, developing catalysts for the selective reduction of the nitro group in the presence of the chloro substituent, or for specific C-H functionalization on the aromatic ring, remains an area for further exploration. The environmental fate and biodegradation pathways of many nitroaromatic compounds, including 2-chloro-4-nitrobenzoic acid and its salts, are not fully understood. nih.gov This is a critical knowledge gap, given the potential for environmental contamination from the widespread use of such compounds. nih.gov

Another challenge lies in the purification of derivatives. For example, the preparation of potassium acyltrifluoroborates from protected amino acids, a class of valuable synthetic intermediates, is often hampered by purification difficulties due to their solubility characteristics. osti.gov

Emerging Applications in Novel Chemical Systems

The unique electronic properties of this compound make it a candidate for incorporation into novel chemical systems. Its derivatives could be explored for applications beyond traditional uses in dyes and agrochemicals. For instance, the study of co-crystals, such as that formed between 2-chloro-4-nitrobenzoic acid and nicotinamide, highlights the potential for creating new solid-state forms with tailored physicochemical properties. nih.gov This could be relevant in the development of new pharmaceutical formulations.

The reactivity of the nitro group could be harnessed in the design of new materials. Nitroaromatic compounds are known to have interesting redox properties, which could be exploited in the development of sensors or electronically active polymers. scielo.br The synthesis of amide and ester derivatives of related complex iron(III) compounds has shown potential in inducing specific types of cell death, suggesting that novel metal complexes incorporating the 2-chloro-4-nitrobenzoate ligand could be investigated for their biological activities. rsc.org

Furthermore, the exploration of its derivatives as building blocks in supramolecular chemistry could lead to the creation of new functional assemblies. The ability of the carboxylate and nitro groups to participate in non-covalent interactions like hydrogen bonding and coordination with metal ions makes this a promising area for future research.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Potassium 2-chloro-4-nitrobenzoate, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves neutralization of 2-chloro-4-nitrobenzoic acid with potassium hydroxide. For example, analogous ester derivatives (e.g., methyl 2-chloro-4-nitrobenzoate) are synthesized via acid-catalyzed esterification in methanol under reflux, followed by neutralization and purification via column chromatography . For the potassium salt, substituting methanol with aqueous KOH and isolating the product via recrystallization (e.g., using ethanol/water mixtures) is recommended. Monitoring reaction progress via TLC and optimizing stoichiometric ratios (e.g., acid-to-base molar ratios) ensures high yields.

Q. How can the purity and structural identity of this compound be confirmed post-synthesis?

- Methodology :

- Spectroscopy : Use -NMR to verify aromatic proton environments (e.g., signals near δ 8.3–8.5 ppm for nitro-substituted aromatic protons) and FT-IR for characteristic C=O (benzoate, ~1680 cm) and NO (~1520 cm) stretches .

- Elemental Analysis : Confirm potassium content via ICP-OES or flame photometry.

- Chromatography : HPLC or GC-MS can detect impurities, with retention times compared to standards .

Q. What crystallization techniques are effective for obtaining single crystals of this compound?

- Methodology : Slow evaporation from polar aprotic solvents (e.g., DMF or DMSO) or ethanol/water mixtures promotes crystal growth. For structural analysis, use a Bruker APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) and SHELXL for refinement . Absorption corrections (e.g., multi-scan methods) improve data quality .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the crystal packing of this compound?

- Methodology : Graph-set analysis (as per Etter’s formalism) identifies recurring motifs like rings formed between carboxylate oxygens and water molecules or counterions. For example, in related 4-aminopyridinium salts, layered structures arise from hydrogen-bonded ribbons . Use Mercury or OLEX2 to visualize interactions and quantify bond distances/angles .

Q. What computational methods are suitable for modeling the electronic properties of this compound?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrostatic potential surfaces, HOMO-LUMO gaps, and nonlinear optical (NLO) properties. Compare with experimental hyperpolarizability values from Kurtz-Perry powder tests .

- Retrosynthesis Tools : Platforms like PubChem’s AI-driven synthesis planners propose alternative routes using SMILES notation (e.g., "C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)O)C(=O)[O-].[K+]") .

Q. How does this compound behave as a ligand in coordination chemistry?

- Methodology : In Cu(II) complexes, the nitro and carboxylate groups act as bidentate ligands, forming distorted octahedral geometries. Characterize via single-crystal XRD (e.g., monoclinic space group) and UV-Vis spectroscopy (d-d transitions near 600–800 nm). Magnetic susceptibility measurements (e.g., SQUID) reveal antiferromagnetic interactions in polymeric structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.